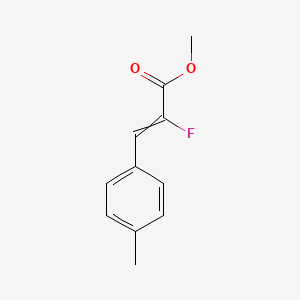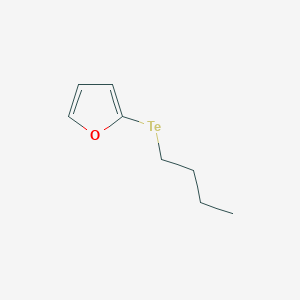
Furan, 2-(butyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-(butyltelluro)-: is an organotellurium compound where a butyl group is attached to the tellurium atom, which is further bonded to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(butyltelluro)- typically involves the reaction of furan with butyllithium followed by the introduction of tellurium. A common method includes:
Lithiation of Furan: Furan is treated with n-butyllithium in a dry solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) to form the lithiated furan intermediate.
Introduction of Tellurium: The lithiated furan is then reacted with a tellurium source, such as tellurium tetrachloride or elemental tellurium, to form the desired Furan, 2-(butyltelluro)- compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan, 2-(butyltelluro)- can undergo oxidation reactions, often leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.
Substitution: The butyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products:
Oxidation Products: Telluroxides, tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
Chemistry: Furan, 2-(butyltelluro)- is used as a precursor in the synthesis of more complex organotellurium compounds. Its unique reactivity makes it valuable in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology and Medicine: Organotellurium compounds, including Furan, 2-(butyltelluro)-, have shown potential in medicinal chemistry due to their biological activity. They are being explored for their antioxidant, anticancer, and antimicrobial properties .
Industry: In the industrial sector, organotellurium compounds are used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Furan, 2-(butyltelluro)- involves its interaction with biological molecules through the tellurium center. The tellurium atom can undergo redox reactions, influencing cellular oxidative stress pathways. This redox activity is crucial for its
Properties
CAS No. |
408492-37-5 |
|---|---|
Molecular Formula |
C8H12OTe |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
2-butyltellanylfuran |
InChI |
InChI=1S/C8H12OTe/c1-2-3-7-10-8-5-4-6-9-8/h4-6H,2-3,7H2,1H3 |
InChI Key |
AOHMTIGCAWOBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


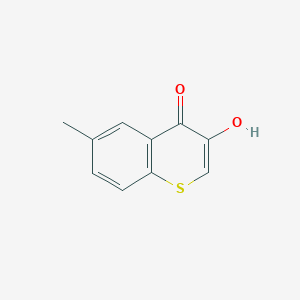
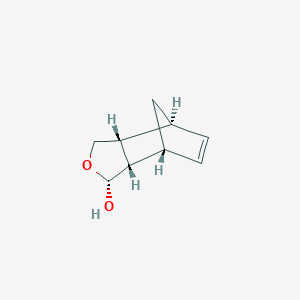
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
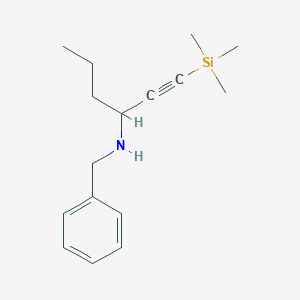
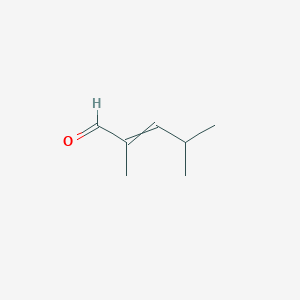
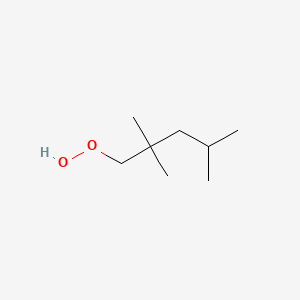
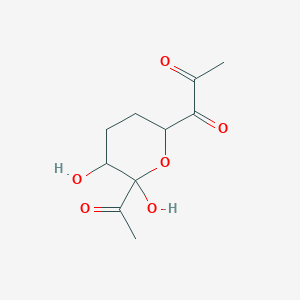
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
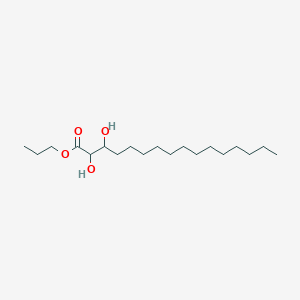
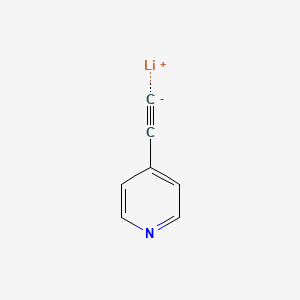
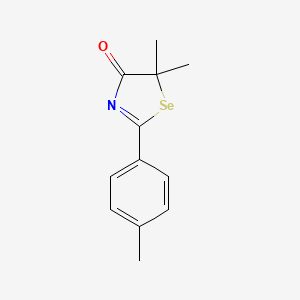
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
